Bredinin aglycone

Description

Historical Context and Discovery

The emergence of 5-hydroxy-1H-imidazole-4-carboxamide in the scientific literature points to its origins in pharmaceutical research. The compound was identified as a potentially useful anticancer agent, with early documentation appearing in a Japanese patent publication from 1978 (53-32124). google.com Subsequent research in the early 1980s focused on addressing practical challenges related to the compound's use, specifically its inherent instability. google.com It is known to be susceptible to oxidation, which can lead to discoloration, indicating that from its early stages of investigation, enhancing its storage stability was a key research objective. google.com This foundational work set the stage for its continued evaluation as a pharmacologically active molecule. The compound is also known as the aglycone of Bredinin, an immunosuppressive agent, further highlighting its relevance in drug development. nih.gov

Nomenclature and Synonyms

In scientific literature and chemical databases, 5-hydroxy-1H-imidazole-4-carboxamide is identified by several names and codes, which is common for compounds that are subjects of extensive research. The systematic IUPAC name for this compound is 4-hydroxy-1H-imidazole-5-carboxamide. nih.gov However, the name 5-hydroxy-1H-imidazole-4-carboxamide is also widely used. This potential ambiguity arises from the tautomeric nature of the imidazole (B134444) ring.

A variety of synonyms and identifiers are used to reference this compound, reflecting its journey through different research and development phases. These include laboratory codes such as SM-108 and NSC-266026, and more recent identifiers like FF-10501 and FF-10501-01, which are associated with its investigation as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov

| Nomenclature Type | Name/Identifier |

| Systematic Name (IUPAC) | 4-hydroxy-1H-imidazole-5-carboxamide nih.gov |

| Common Name | 5-hydroxy-1H-imidazole-4-carboxamide nih.gov |

| Synonym | Bredinin aglycone nih.gov |

| Synonym | 4-carbamoylimidazolium 5-olate nih.gov |

| Registry Number (CAS) | 56973-26-3 nih.gov |

| Development Code | SM-108 nih.gov |

| Development Code | FF-10501 nih.gov |

| Development Code | FF-10501-01 nih.gov |

| NSC Number | NSC-266026 nih.gov |

Classification within Heterocyclic Chemistry and Purine (B94841) Analogs

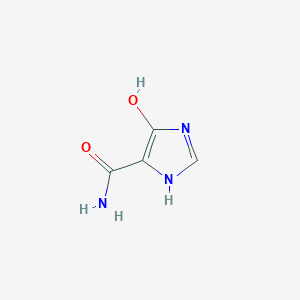

From a chemical standpoint, 5-hydroxy-1H-imidazole-4-carboxamide is classified as a substituted hydroxyimidazole. nih.gov Imidazoles are a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms. This core structure is a fundamental building block in numerous biologically important molecules. bldpharm.comnih.gov The presence of both a hydroxyl (-OH) group and a carboxamide (-CONH2) group on this imidazole ring defines its specific chemical properties and reactivity. nih.gov

Its structural similarity to endogenous purine precursors positions it as a purine analog. nih.gov Purines, such as adenine (B156593) and guanine (B1146940), are essential components of nucleic acids. An early precursor in the de novo synthesis of purines is 5-aminoimidazole-4-carboxamide (B1664886) (AICA). nih.govnih.gov The structural resemblance of 5-hydroxy-1H-imidazole-4-carboxamide to these vital biological molecules is central to its mechanism of action as an antineoplastic agent, particularly through its ability to interfere with nucleotide metabolism. nih.govnih.gov

Significance and Research Trajectory

The primary significance of 5-hydroxy-1H-imidazole-4-carboxamide in academic and clinical research lies in its role as an antineoplastic agent. nih.gov Its research trajectory has been heavily influenced by its function as a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. nih.gov By inhibiting IMPDH, the compound disrupts the supply of building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.

This specific mechanism of action has led to its investigation in clinical trials. For instance, the derivative FF-10501-01 is being studied in combination with other agents for the treatment of myelodysplastic syndromes. nih.gov The broader class of imidazole-carboxamides continues to be a fertile ground for drug discovery, with various derivatives being explored for different therapeutic applications. Research has expanded to include the synthesis and evaluation of novel 5-carbonyl-1H-imidazole-4-carboxamides as allosteric inhibitors of HIV-1 integrase and 1-amino-1H-imidazole-5-carboxamide derivatives as inhibitors of Bruton's tyrosine kinase (BTK) for B-cell malignancies. nih.govnih.gov This demonstrates a sustained and evolving research interest in the imidazole carboxamide scaffold for developing targeted therapies against cancer and viral infections. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWSIIBPZOBMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205574 | |

| Record name | 4-Carbamoylimidazolium 5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-26-3 | |

| Record name | 5-Hydroxy-1H-imidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56973-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbamoylimidazolium 5-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56973-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carbamoylimidazolium 5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6IZ97918F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 1h Imidazole 4 Carboxamide

Established Synthetic Routes for 5-Hydroxy-1H-imidazole-4-carboxamide and its Derivatives

The synthesis of the 5-hydroxy-1H-imidazole-4-carboxamide framework and its derivatives relies on a variety of established organic chemistry principles, primarily centered on the construction of the imidazole (B134444) ring. nih.govrsc.org These methods often involve the strategic formation of one or more of the ring's bonds through cyclization or condensation reactions, allowing for the introduction of diverse substituents. rsc.org

Cyclization Reactions in 5-Hydroxy-1H-imidazole-4-carboxamide Synthesis

Cyclization reactions are a cornerstone in the synthesis of the imidazole core. These reactions involve the formation of the heterocyclic ring from an acyclic precursor through the creation of intramolecular bonds.

One prominent method involves the use of diaminomaleonitrile (B72808) (DAMN) as a versatile starting material. nih.govacs.org Derivatives of DAMN can be guided to undergo intramolecular cyclization to form highly substituted imidazole structures. Computational studies have shown that specific substituent groups can drive the reaction pathway towards imidazole formation over other potential heterocyclic products. nih.gov

Modern techniques such as microwave-assisted synthesis have been applied to facilitate 1,5-electrocyclization reactions. Azavinyl azomethine ylides, generated from 1,2-diaza-1,3-dienes, can be efficiently cyclized under microwave irradiation to produce imidazole-4-carboxylates, which are direct precursors to the corresponding carboxamides. nih.gov

Other notable cyclization strategies include:

Nickel-catalyzed cyclization of amido-nitriles : This method allows for the synthesis of 2,4-disubstituted NH-imidazoles under mild conditions. rsc.org

Multi-component reactions : One-pot, four-component reactions have been developed to synthesize complex imidazole derivatives, such as 1-hydroxy-2,4,5-trisubstituted imidazoles, from simple starting materials like hydroxylamine, benzonitriles, and arylglyoxals. semanticscholar.org Similarly, base-mediated four-component reactions can yield imidazole-4(2H)-ones through a sequence involving imine formation, nucleophilic addition, and subsequent intramolecular cyclization. researchgate.net

Condensation Reactions for Imidazole Carboxamide Derivatives

Condensation reactions, where two or more molecules combine with the loss of a small molecule like water, are fundamental to building the imidazole skeleton and modifying its substituents.

A classic approach is the Debus-Radiszewski synthesis , which involves the condensation of a dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. nih.gov A related method utilizes the reaction of α-hydroxy ketones with amidines, which condense and cyclize to yield the imidazole product. youtube.com

Once the imidazole core with a carboxylic acid or ester at the 4-position is formed, the final carboxamide group is typically installed via a condensation reaction. The synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives, for instance, involves the reaction of the corresponding ester with hydrazine (B178648) monohydrate. nih.gov A significant challenge in these syntheses is performing amide bond formation without affecting the reactive, unmasked imidazole ring. This can be overcome by using specific coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC) moderated with N-hydroxybenzotriazole (HOBt), which facilitates the reaction under controlled conditions. researchgate.net

Preparation of Hydrate and Salt Forms of 5-Hydroxy-1H-imidazole-4-carboxamide

For practical applications, particularly in pharmaceuticals, the physicochemical properties of a compound are critical. 5-Hydroxy-1H-imidazole-4-carboxamide can be converted into various salt forms to improve its characteristics. The formation of stable crystalline salts, such as the sulphate salt, has been shown to reduce the compound's hygroscopicity (tendency to absorb moisture from the air) and enhance its storage stability. Furthermore, pharmaceutical formulations can be developed using these stable salt forms. For example, tablets have been prepared with excipients like silicon dioxide to improve the dissolution profile of the compound.

Regioselective Synthesis Approaches for Substituted 1H-imidazole-4-carboxamides

A key challenge in the synthesis of substituted imidazoles is controlling the regioselectivity—that is, ensuring that substituents are placed at the desired positions on the ring. Researchers have developed elegant solutions to direct the outcome of these reactions.

A notable regiocontrolled synthesis has been reported for 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides starting from diaminomaleonitrile (DAMN)-based imines. nih.govacs.org In this approach, the presence of a 2-hydroxyaryl group at the N1 position of the imidazole precursor is crucial. acs.org This group steers the reaction mechanism, promoting an intramolecular hydrogen atom shift that favors the 5-membered ring cyclization required for imidazole formation, while suppressing the formation of 6-membered ring byproducts like 1,2-dihydropyrazines. nih.govresearchgate.net This method provides a reliable route to a variety of highly substituted imidazole-4-carboxamides. acs.org The scope of this reaction has been explored with various aromatic aldehydes, demonstrating its versatility. acs.org

Table 1: Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides This interactive table summarizes the yields for various synthesized derivatives based on the regioselective approach.

| Entry | Aldehyde Substituent (Aryl Group at C2) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorophenyl | 7a | 65 |

| 2 | 4-Bromophenyl | 7b | 61 |

| 3 | 4-Fluorophenyl | 7c | 68 |

| 4 | 4-Nitrophenyl | 7d | 55 |

| 5 | 3-Chlorophenyl | 7e | 73 |

| 6 | 3-Bromophenyl | 7f | 89 |

| 7 | 3-Nitrophenyl | 7g | 85 |

| 8 | 4-Methoxyphenyl | 7h | 63 |

Data sourced from ACS Omega. acs.org

Chemical Reactions and Reactivity of 5-Hydroxy-1H-imidazole-4-carboxamide Functional Groups

The chemical reactivity of 5-hydroxy-1H-imidazole-4-carboxamide is dictated by its constituent functional groups: the hydroxyl group (-OH) at position 5, the carboxamide group (-CONH2) at position 4, and the imidazole ring itself.

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group attached to the imidazole ring is susceptible to oxidation. While specific studies on the controlled chemical oxidation of the 5-hydroxyl group of the title compound are not extensively detailed in the reviewed literature, the general reactivity of the imidazole ring towards oxidative processes has been investigated.

Studies on the atmospheric oxidation of the parent imidazole molecule by hydroxyl radicals (•OH) provide insight into the ring's reactivity. rsc.org These studies, performed through quantum chemistry calculations, show that the oxidation process is rapid and proceeds primarily through the addition of the hydroxyl radical to the carbon atoms of the imidazole ring, rather than by hydrogen abstraction. rsc.org The kinetically most favorable pathway is the addition of •OH to a carbon atom adjacent to a ring nitrogen. rsc.org Based on these calculations, the atmospheric lifetime of imidazole in the presence of hydroxyl radicals is estimated to be approximately 4.74 days, indicating its moderate reactivity towards oxidative species. rsc.org

Reduction Reactions of the Carboxamide Group

The carboxamide functional group (-CONH₂) of 5-hydroxy-1H-imidazole-4-carboxamide can be chemically reduced to an amine group (-CH₂NH₂). This transformation is a key step in modifying the molecule for various applications. The reduction of amides typically requires powerful reducing agents due to the stability of the carboxamide functional group.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting amides to amines. masterorganicchemistry.combyjus.com Unlike milder reagents such as sodium borohydride (B1222165) (NaBH₄), which are generally ineffective for amide reduction, LiAlH₄ provides the necessary hydride (H⁻) ions to achieve this transformation. masterorganicchemistry.comlibretexts.org The reaction proceeds in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the carboxamide. This is followed by the elimination of the oxygen atom, ultimately yielding the corresponding amine after an aqueous workup step. youtube.com

While LiAlH₄ is highly effective, its reactivity necessitates careful handling and anhydrous conditions. libretexts.org The reduction of the carboxamide group on the imidazole ring would yield 4-(aminomethyl)-1H-imidazol-5-ol.

Table 1: Comparison of Reducing Agents for Amide Reduction

| Reducing Agent | Formula | Reactivity with Amides | Typical Solvents | Key Considerations |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (Reduces amides to amines) | Diethyl ether, THF | Highly reactive with water and protic solvents; requires anhydrous conditions. masterorganicchemistry.comlibretexts.org |

Substitution Reactions on the Imidazole Ring and Benzyl (B1604629) Group

The imidazole ring of 5-hydroxy-1H-imidazole-4-carboxamide and its derivatives can undergo various substitution reactions. The presence of a benzyl group, often used as a protecting group in organic synthesis, introduces additional possibilities for chemical modification.

Research has demonstrated the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides. acs.org In these syntheses, a benzylidene imine derived from diaminomaleonitrile (a precursor to the imidazole ring) reacts with various aromatic aldehydes. acs.org The presence of a hydroxyl group on the benzyl substituent can direct the reaction mechanism, favoring the formation of imidazole derivatives through a self-catalyzed hydrogen atom shift. acs.org This highlights how substituents on the benzyl group can play a crucial role in controlling the outcome of reactions on the imidazole core.

Furthermore, studies on related benzimidazole-4-carboxamide derivatives have explored the introduction of different substituents to investigate their structure-activity relationships. nih.gov For instance, the introduction of strong electronegative groups, such as a furan (B31954) ring or halogen atoms, into the side chains of benzimidazoles has been shown to enhance their inhibitory activity against certain enzymes. nih.gov These findings suggest that similar substitution strategies could be applied to the 5-hydroxy-1H-imidazole-4-carboxamide scaffold to modulate its properties.

Advanced Synthetic Strategies and Optimization in 5-Hydroxy-1H-imidazole-4-carboxamide Production

The synthesis of imidazole derivatives, including 5-hydroxy-1H-imidazole-4-carboxamide, has been the subject of considerable research to improve efficiency, yield, and selectivity. Advanced strategies often involve multicomponent reactions and the use of novel catalytic systems.

One approach to imidazole synthesis involves the reaction of 2-aminomalonamide with a carboxylic acid derivative under acidic conditions. More advanced methods focus on multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the desired product. This approach is highly efficient and aligns with the principles of green chemistry. For example, the three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt can yield 2,4,5-trisubstituted imidazoles. rsc.org

An innovative and efficient synthesis of the related compound 5-amino-1H-imidazole-4-carboxamide (AICA) has been developed starting from commercially available hypoxanthine. acs.org This method involves a key hydrolysis step and a practical isolation procedure, leading to a highly efficient one-step manufacturing process with reduced environmental impact and lower production costs. acs.org Such strategies, focusing on readily available starting materials and streamlined processes, are crucial for large-scale production.

Role of Oxidants and Catalysts in Synthesis

In multicomponent syntheses of imidazoles, various catalyst systems derived from fluoroboric acid (HBF₄) have been investigated. rsc.org These include aqueous HBF₄, solid-supported HBF₄, and metal tetrafluoroborates. HBF₄ supported on silica (B1680970) (HBF₄–SiO₂) has been identified as a particularly effective and recyclable catalyst for both three-component and four-component reactions to produce substituted imidazoles. rsc.org The choice of catalyst can be critical in controlling selectivity. For instance, in reactions that could potentially yield both tri- and tetrasubstituted imidazoles, the catalyst system can direct the reaction toward the desired product. rsc.org

In some synthetic routes, an oxidation step is necessary for the aromatization of an intermediate to form the final imidazole ring. While specific oxidants for the direct synthesis of 5-hydroxy-1H-imidazole-4-carboxamide are not detailed in the provided context, the synthesis of related pyrazine (B50134) carboxamides involves an oxidation step of a 1,2-dihydropyrazine intermediate to achieve the aromatic pyrazine ring. acs.org This indicates that oxidative steps can be integral to the synthesis of similar heterocyclic carboxamides.

Table 2: Catalysts in Imidazole Synthesis

| Catalyst System | Type | Application | Advantages |

|---|---|---|---|

| HBF₄–SiO₂ | Solid-supported acid | Multicomponent synthesis of substituted imidazoles | High efficiency, recyclable |

Industrial Production Considerations and Enhanced Yields

For the industrial production of 5-hydroxy-1H-imidazole-4-carboxamide, factors such as cost-effectiveness, scalability, stability of the final product, and process safety are paramount. The compound is known to be easily oxidized and can discolor, which presents challenges for storage and formulation. google.com

To address stability issues, one approach has been to form salts of the compound. For instance, converting 5-hydroxy-1H-imidazole-4-carboxamide into an organic sulfonic acid salt or a sulfate (B86663) salt has been proposed to improve its storage stability. google.com Another method involves the addition of sulfur-containing agents or specific acid substances to stabilize pharmaceutical compositions containing the compound. google.com

Purification is another critical aspect of industrial production. One patented process describes the purification of 5-hydroxy-1H-imidazole-4-carboxamide by treating the crude compound with an acid to form a salt, which is then precipitated and isolated. Subsequent treatment with a base removes the acid, yielding a purified product free from coloration. google.com

Optimizing synthetic routes to maximize yield and minimize waste is also a key consideration. The development of a one-step synthesis for the related 5-amino-1H-imidazole-4-carboxamide from hypoxanthine, which significantly reduces production costs and environmental impact, serves as a model for the kind of process improvements sought in industrial settings. acs.org Such efficient, high-yield processes are essential for making the production of 5-hydroxy-1H-imidazole-4-carboxamide and its derivatives commercially viable.

Biological Activities and Pharmacological Investigations of 5 Hydroxy 1h Imidazole 4 Carboxamide

Antineoplastic and Anticancer Activities of 5-Hydroxy-1H-imidazole-4-carboxamide

5-Hydroxy-1H-imidazole-4-carboxamide, also known by synonyms such as SM-108 and FF-10501-01, has been identified as an antineoplastic agent with notable anticancer activity. nih.gov The broader family of imidazole-containing compounds has yielded several successful anticancer drugs, highlighting the therapeutic potential of this chemical scaffold. nih.govnih.gov Research into 5-hydroxy-1H-imidazole-4-carboxamide and its derivatives has explored their efficacy against various cancer types, mechanisms of action, and impact on tumor growth in preclinical settings.

Derivatives and related structures of 5-hydroxy-1H-imidazole-4-carboxamide have demonstrated efficacy in models of solid carcinomas. In a study involving a melanoma xenograft model, the combination of imidazole-4-carboxamide with the conventional chemotherapy drug cisplatin resulted in a significant decrease in tumor volume compared to untreated controls or cisplatin treatment alone. mdpi.comresearchgate.net Furthermore, preclinical investigations of a related imidazole (B134444) derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), showed a significant reduction in the growth of prostate carcinoma tumors in murine models. nih.gov These findings underscore the potential of imidazole-based compounds in the context of solid tumor therapeutics.

A primary mechanism contributing to the anticancer effects of 5-hydroxy-1H-imidazole-4-carboxamide is its function as a selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov IMPDH is a critical enzyme in the de novo biosynthesis pathway of purines, specifically catalyzing the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). biosynth.com This step is essential for the production of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. By inhibiting IMPDH, 5-hydroxy-1H-imidazole-4-carboxamide disrupts this pathway, leading to the depletion of the guanine nucleotide pool and subsequently inhibiting the proliferation of rapidly dividing cancer cells that are highly dependent on de novo purine (B94841) synthesis. biosynth.com The compound FF-10501-01, a formulation of 5-hydroxy-1H-imidazole-4-carboxamide, is recognized as a novel, selective IMPDH inhibitor. nih.gov

The carcinostatic (cancer-inhibiting) action of 5-hydroxy-1H-imidazole-4-carboxamide and its analogs extends beyond IMPDH inhibition. Studies on related imidazole compounds have revealed multiple mechanisms that contribute to their anticancer effects. For instance, some imidazole derivatives act as inhibitors of protein kinases, such as Protein Kinase C (PKC), which are often overexpressed in cancer cells and play a role in cell growth and survival. nih.govbiosynth.com In melanoma cells, imidazole-4-carboxamide has been shown to inhibit the expression of the Axl receptor tyrosine kinase and the immune checkpoint molecules PD-L1 and PD-L2. mdpi.comresearchgate.net This suggests a dual mechanism of directly inhibiting cancer cell signaling pathways while also potentially enhancing the anti-tumor immune response.

| Mechanism of Action | Target Molecule/Pathway | Outcome |

| Enzyme Inhibition | Inosine Monophosphate Dehydrogenase (IMPDH) nih.govnih.govbiosynth.com | Depletion of purine pool, inhibition of DNA synthesis. |

| Kinase Inhibition | Protein Kinase C (PKC), Axl Receptor Tyrosine Kinase mdpi.comresearchgate.netnih.govbiosynth.com | Disruption of cancer cell growth and survival signals. |

| Immune Modulation | Programmed Death-Ligand 1 (PD-L1), PD-L2 mdpi.comresearchgate.net | Inhibition of immune checkpoint molecules. |

This table summarizes the key carcinostatic mechanisms associated with 5-hydroxy-1H-imidazole-4-carboxamide and its derivatives based on available research.

Preclinical studies provide crucial evidence for the anti-tumor potential of novel compounds. In vivo experiments using a murine model xenografted with DU-145 prostate cancer cells demonstrated that treatment with an imidazole derivative, ICA-1s, resulted in tumors growing at nearly half the rate of those in untreated control animals. nih.gov Another significant finding came from a study on B16F10 melanoma xenografts in mice, where the administration of imidazole-4-carboxamide alongside cisplatin led to a marked reduction in tumor growth. researchgate.net These investigations confirm that compounds based on the imidazole-4-carboxamide scaffold can effectively modulate and suppress tumor growth in living organisms.

| Cancer Model | Compound | Key Finding |

| DU-145 Prostate Cancer Xenograft nih.gov | 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) | Tumor growth rate was reduced by approximately 50% compared to control. |

| B16F10 Melanoma Xenograft researchgate.net | Imidazole-4-carboxamide (in combination with Cisplatin) | Significantly decreased tumor volume compared to control or single-agent therapy. |

This table presents findings from preclinical studies investigating the tumor growth modulation properties of imidazole-4-carboxamide derivatives.

Antimicrobial Properties of 5-Hydroxy-1H-imidazole-4-carboxamide and its Derivatives

In addition to their anticancer properties, imidazole derivatives have been extensively studied for their antimicrobial activities. nih.govnih.gov The imidazole core is a constituent of many established antibacterial and antifungal agents. Research into derivatives of 5-hydroxy-1H-imidazole-4-carboxamide has explored their potential to combat various pathogenic microorganisms.

The antimicrobial potential of compounds derived from the imidazole-4-carboxamide structure has been evaluated against both Gram-positive and Gram-negative bacteria. A study focusing on a series of newly synthesized 5-aminoimidazole 4-carboxamidrazones, which are derivatives, screened their activity against several bacterial species. researchgate.netnih.gov The results indicated that a subset of these compounds displayed fair to moderate inhibitory activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.netnih.gov While specific data on Bacillus subtilis for 5-hydroxy-1H-imidazole-4-carboxamide itself is limited in the provided context, broader research on imidazole-based hybrids has confirmed activity against B. subtilis, alongside S. aureus and E. coli, further supporting the antibacterial potential of this chemical class. nih.gov For example, a study on 4,5-diphenyl-1H-imidazole derivatives identified a compound that was twice as potent against S. aureus as the antibiotic ciprofloxacin. scirp.org

| Bacterial Strain | Gram Stain | Observed Activity of Derivatives |

| Staphylococcus aureus | Positive | Fair to moderate activity observed with 5-aminoimidazole 4-carboxamidrazone derivatives. researchgate.netnih.gov High potency noted in other imidazole derivatives. scirp.org |

| Escherichia coli | Negative | Fair to moderate activity observed with 5-aminoimidazole 4-carboxamidrazone derivatives. researchgate.netnih.gov |

| Bacillus subtilis | Positive | General activity has been reported for the broader class of imidazole-based hybrid compounds. nih.gov |

This table summarizes the reported antibacterial activity of derivatives of 5-hydroxy-1H-imidazole-4-carboxamide and related imidazole compounds against key bacterial strains.

Antifungal and Antiviral Potential of Imidazole Derivatives

The imidazole moiety is a core component of many compounds with established antimicrobial properties. nih.govacs.orgresearchgate.netresearchgate.net The class of imidazole derivatives is recognized for a broad spectrum of activity, including antifungal and antiviral effects. researchgate.netresearchgate.net Research has demonstrated the efficacy of various imidazole-containing molecules against a range of pathogens. For instance, certain substituted imidazole derivatives have shown significant antifungal activity against various Candida species, including strains resistant to common antifungal agents. semanticscholar.orgnih.gov One study highlighted (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides as lead antifungal compounds against Candida sp. infections. researchgate.net The mechanism of action for some of these derivatives against Candida albicans and Candida krusei has been linked to the induction of reactive oxygen species (ROS). nih.gov

In the antiviral domain, imidazole derivatives have also shown considerable promise. nih.gov A variety of these compounds have been synthesized and screened for activity against both DNA and RNA viruses. nih.gov Notably, derivatives of 5-carbonyl-1H-imidazole-4-carboxamide have been investigated as inhibitors of the interaction between HIV-1 integrase and LEDGF/p75, a critical step in viral replication. researchgate.netnih.gov Furthermore, other imidazole compounds have been evaluated for activity against Dengue virus and H1N1 influenza A virus. nih.gov

While the imidazole scaffold is a promising starting point for the development of new antifungal and antiviral agents, specific studies focusing on the direct antifungal or antiviral activity of 5-hydroxy-1H-imidazole-4-carboxamide are not extensively documented in the current scientific literature. The known activities of structurally similar carboxamide derivatives suggest this could be a valuable area for future investigation.

Anti-inflammatory Effects of 5-Hydroxy-1H-imidazole-4-carboxamide

Imidazole and its derivatives have been associated with a range of pharmacological activities, including anti-inflammatory effects. nih.govacs.orgresearchgate.netacs.org While direct research on the anti-inflammatory properties of 5-hydroxy-1H-imidazole-4-carboxamide is limited, the activities of closely related compounds provide insight into potential mechanisms.

A well-studied related compound, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), demonstrates potent anti-inflammatory actions. nih.govnih.gov AICAR is known to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor that also plays a role in modulating inflammation. nih.govnih.gov Activation of AMPK by AICAR has been shown to have a therapeutic effect in murine models of colitis. nih.gov The mechanism involves the inhibition of the nuclear factor kappaB (NF-κB) signaling pathway, a central regulator of inflammatory responses. nih.govnih.gov This inhibition leads to reduced production of pro-inflammatory cytokines and a down-regulation of T helper type 1 (Th1) and Th17 immune responses. nih.gov Furthermore, AICAR has been shown to reduce peripheral inflammation by promoting a shift in macrophage phenotype from the pro-inflammatory M1 type to the pro-resolving M2 type. nih.gov

Although these findings specifically relate to AICAR, they highlight a plausible pathway by which imidazole carboxamide structures could exert anti-inflammatory effects. Future studies are needed to determine if 5-hydroxy-1H-imidazole-4-carboxamide can modulate these or other inflammatory pathways.

Interaction with Molecular Targets and Biochemical Pathways

The biological effects of a compound are defined by its interactions with specific molecular targets, which in turn modulate biochemical pathways.

The primary and most clearly defined molecular target of 5-hydroxy-1H-imidazole-4-carboxamide is the enzyme inosine monophosphate dehydrogenase (IMPDH). nih.gov Identified as a selective IMPDH inhibitor, this compound is also known by the synonyms FF-10501 and Bredinin aglycone. nih.govmedchemexpress.comnih.gov IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of purines; specifically, it catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). biosynth.comresearchgate.net This reaction is essential for the production of guanine nucleotides. By inhibiting IMPDH, 5-hydroxy-1H-imidazole-4-carboxamide blocks this pathway. nih.govbiosynth.com

The inhibitory action on IMPDH is a characteristic shared with other related compounds, including the immunosuppressive drug mizoribine, from which the parent compound of FF-10501 was derived, and 5-amino-1H-imidazole-4-carboxamide. nih.govbiosynth.com The inhibition of this key enzyme makes these compounds potent modulators of cellular growth and proliferation, which is why they have been investigated as antineoplastic and immunosuppressive agents. nih.govresearchgate.net

The function of 5-hydroxy-1H-imidazole-4-carboxamide as an enzyme inhibitor inherently implies a direct binding interaction with its target, IMPDH. Azole compounds, including imidazoles, are recognized as efficient N/O donors with versatile coordination behaviors, which facilitates their interaction with enzymes and receptors through various non-covalent forces. researchgate.netresearchgate.net The electron-rich nature of the imidazole ring is a key structural feature that allows it to engage in these interactions. researchgate.net

While the inhibitory activity of 5-hydroxy-1H-imidazole-4-carboxamide on IMPDH is established, detailed structural studies, such as X-ray crystallography or NMR spectroscopy, characterizing the precise binding mode of this specific ligand within the active site of the enzyme are not widely available in the literature. Such studies would be invaluable for understanding the specific molecular interactions—like hydrogen bonds or hydrophobic interactions—that are responsible for its inhibitory potency and for guiding the design of next-generation inhibitors.

The interaction of 5-hydroxy-1H-imidazole-4-carboxamide with its primary target, IMPDH, has significant downstream consequences for cellular signaling. By inhibiting IMPDH, the compound causes a depletion of the intracellular pool of guanosine triphosphate (GTP). GTP is a critical molecule for a vast number of cellular processes, including:

G-protein signaling: GTP is essential for the activation of G-protein coupled receptors (GPCRs), which are involved in countless signaling cascades that regulate everything from neurotransmission to cellular metabolism.

Ras superfamily GTPases: Small GTPases like Ras, Rho, and Rac are molecular switches that control cell proliferation, differentiation, and cytoskeletal organization. Their function is entirely dependent on GTP binding.

Therefore, by reducing GTP availability, 5-hydroxy-1H-imidazole-4-carboxamide can indirectly disrupt these fundamental signaling pathways.

Furthermore, studies on related imidazole derivatives suggest other potential interactions with signaling cascades. The related compound 5-amino-1H-imidazole-4-carboxamide has been shown to inhibit protein kinases such as PKC and MAPK/ERK kinases. biosynth.com As mentioned previously, AICAR activates the AMPK pathway, which subsequently inhibits NF-κB signaling. nih.govnih.govresearchgate.net This inhibition occurs beyond the degradation of the IκB-α inhibitor, suggesting a mechanism that reduces the DNA-binding activity of NF-κB. nih.gov While these actions are not directly attributed to 5-hydroxy-1H-imidazole-4-carboxamide, they illustrate the capacity of this class of compounds to modulate critical cellular signaling networks.

The most direct metabolic influence of 5-hydroxy-1H-imidazole-4-carboxamide stems from its inhibition of IMPDH. nih.gov This action places it squarely as an antagonist of purine metabolism. medchemexpress.com The de novo purine synthesis pathway is critical for producing the building blocks of DNA and RNA. By blocking the conversion of IMP to XMP, the compound effectively halts the production of guanine nucleotides, thereby inhibiting nucleic acid synthesis. biosynth.com This mechanism is central to its observed antineoplastic activity. nih.gov

The metabolic effects of the related compound AICAR, an AMPK activator, are also extensively studied and provide a broader view of the metabolic potential of imidazole carboxamides. Activation of AMPK by AICAR positions it as a master regulator of energy balance. biomedpharmajournal.org Research has shown that AICAR can:

Regulate Glucose Metabolism: AICAR mimics the effects of insulin on the expression of key gluconeogenic genes, such as PEPCK and glucose-6-phosphatase, leading to the suppression of hepatic glucose production. nih.govnih.gov

Modulate Lipid Metabolism: In diet-induced models of fatty liver, AICAR attenuates lipid accumulation by inhibiting lipogenesis and enhancing fatty acid oxidation. biomedpharmajournal.org

These findings underscore the profound impact that imidazole-based compounds can have on central metabolic processes, including glucose and lipid homeostasis. While these specific effects are linked to AICAR and its activation of AMPK, the established role of 5-hydroxy-1H-imidazole-4-carboxamide as a purine metabolism inhibitor confirms its own significant influence on cellular metabolic pathways.

Specific Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction

A novel class of compounds, 5-carbonyl-1H-imidazole-4-carboxamides, has been identified as potent allosteric inhibitors of the interaction between HIV-1 integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.govresearchgate.netresearchgate.net This interaction is crucial for the integration of the viral genome into the host cell's chromatin, a vital step in the HIV-1 replication cycle. researchgate.netresearchgate.net The discovery of these inhibitors emerged from a high-throughput screening process utilizing an AlphaScreen-based assay designed to identify molecules that disrupt this specific protein-protein interaction. nih.govresearchgate.netresearchgate.net

The inhibition of the HIV-1 integrase-LEDGF/p75 interaction represents a promising alternative to targeting the catalytic activity of the integrase, an approach that has been hampered by the emergence of drug resistance mutations. nih.govresearchgate.netresearchgate.net By targeting this interaction, the 5-carbonyl-1H-imidazole-4-carboxamide derivatives can diminish proviral integration and significantly reduce the replicative capacity of the virus. nih.govresearchgate.netresearchgate.net

Following the initial identification of a hit compound, a structure-activity relationship (SAR) analysis of the 1H-imidazole-4,5-dicarbonyl core was conducted. This led to the synthesis of a panel of selective and non-cytotoxic inhibitors with enhanced potency. nih.govresearchgate.netresearchgate.net The inhibitory activities of these compounds were evaluated in vitro, with key parameters such as the 50% inhibitory concentration (IC50) for the protein-protein interaction, the 50% effective concentration (EC50) for antiviral activity, and the 50% cytotoxic concentration (CC50) being determined.

Below is a representative data table of the inhibitory activities of selected 5-carbonyl-1H-imidazole-4-carboxamide derivatives.

| Compound | R1 Group | R2 Group | IC50 (µM) [PPI] | EC50 (µM) [Antiviral] | CC50 (µM) [Cytotoxicity] |

|---|---|---|---|---|---|

| 1 | -CHO | -NH-Ph | 8.5 | >100 | >100 |

| 2 | -COOH | -NH-Ph | 3.2 | >100 | >100 |

| 7 | -COOH | -NH-(4-F-Ph) | 1.9 | 85 | >100 |

| 15 | -CONHNH2 | -NH-(4-F-Ph) | 0.45 | 22 | >100 |

Inhibition of Protein Kinase C-iota (PKC-ι)

A derivative of 5-hydroxy-1H-imidazole-4-carboxamide, specifically 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s or ICA-1), has been identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι). nih.govnih.govnih.govnih.gov PKC-ι is an atypical protein kinase C isoform that functions as an oncogene and is overexpressed in various cancer cells, including those of the prostate, breast, ovaries, and in melanoma and glioma. nih.govnih.gov

ICA-1 demonstrates high specificity for PKC-ι, with significantly less activity against the closely related atypical PKC family member, PKC-zeta (PKC-ζ). nih.govnih.gov The inhibitory potency of ICA-1 is notable, with a reported IC50 value of approximately 0.1μM in kinase activity assays. nih.gov This level of potency is substantially greater than that of other known PKC-ι inhibitors like aurothiomalate. nih.gov

The mechanism of action for ICA-1's anti-cancer effects involves the disruption of key signaling pathways. Research has shown that ICA-1 can inhibit the PKC-ι/Cdk7/cdk2 cell signaling pathway, which is involved in cell proliferation. nih.gov By inhibiting the phosphorylation of Cyclin-dependent kinase 7 (Cdk7) by PKC-ι, ICA-1 effectively halts this proliferation pathway. nih.gov Furthermore, the inhibition of PKC-ι by ICA-1 has been shown to downregulate the NF-κB signaling cascade, which is crucial for the survival of malignant cells. nih.gov This disruption of survival signals leads to the induction of apoptosis in cancer cells. nih.govnih.gov

The following table summarizes the key research findings related to the inhibition of PKC-ι by ICA-1.

| Parameter | Finding | Reference |

|---|---|---|

| Target | Protein Kinase C-iota (PKC-ι) | nih.govnih.gov |

| IC50 | ~0.1 µM | nih.gov |

| Mechanism of Action | Inhibition of PKC-ι/Cdk7/cdk2 signaling pathway | nih.gov |

| Downregulation of NF-κB signaling cascade | nih.gov | |

| Cellular Effects | Inhibition of cell proliferation | nih.gov |

| Induction of apoptosis | nih.govnih.gov |

Structure Activity Relationship Sar and Derivative Studies of 5 Hydroxy 1h Imidazole 4 Carboxamide

Impact of Structural Features on Biological Activity

The biological activity of 5-hydroxy-1H-imidazole-4-carboxamide is intrinsically linked to its unique chemical architecture. The interplay between the hydroxyl and carboxamide groups, the foundational imidazole (B134444) ring, and the potential for various substitution patterns all contribute to its pharmacological effects.

Role of Hydroxyl and Carboxamide Groups

The hydroxyl (-OH) and carboxamide (-CONH2) groups are critical pharmacophoric features of the 5-hydroxy-1H-imidazole-4-carboxamide molecule. The hydroxyl group, being a hydrogen bond donor and acceptor, can engage in crucial interactions with biological targets such as enzymes and receptors. The polarity imparted by this group also influences the molecule's solubility and pharmacokinetic properties. Similarly, the carboxamide group is a key structural motif in many biologically active compounds, capable of forming multiple hydrogen bonds, which can contribute significantly to the binding affinity and specificity of the molecule for its target. The presence and relative positioning of these two functional groups are thought to be fundamental to the compound's biological activity.

Substitution Patterns and their Pharmacological Consequences

The modification of the core structure of 5-hydroxy-1H-imidazole-4-carboxamide through the introduction of various substituents can lead to significant changes in its pharmacological properties. The nature, size, and position of these substituents can affect the molecule's potency, selectivity, and pharmacokinetic profile. For instance, the introduction of bulky groups could enhance binding to a specific target through steric interactions or, conversely, could hinder binding due to steric clashes. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can modulate the acidity or basicity of the imidazole ring and the reactivity of the functional groups, thereby influencing the compound's biological activity. A systematic exploration of different substitution patterns is a key strategy in the development of new derivatives with improved therapeutic potential.

Synthesis and Evaluation of 5-Hydroxy-1H-imidazole-4-carboxamide Derivatives

Building upon the understanding of the structure-activity relationships of the parent compound, the design, synthesis, and subsequent pharmacological evaluation of novel derivatives are crucial steps in the drug discovery process. This section explores the development of new analogs, with a particular focus on Schiff bases and thiazolidinone derivatives.

Design and Synthesis of Novel Analogs

The rational design of novel analogs of 5-hydroxy-1H-imidazole-4-carboxamide often involves computational modeling to predict the binding of proposed structures to their biological targets. Synthetic strategies are then developed to create these new molecules. These strategies may involve multi-step reaction sequences to introduce desired functional groups and substituents onto the imidazole scaffold. The purification and characterization of these newly synthesized compounds are essential to confirm their chemical identity and purity before they undergo pharmacological evaluation. The synthesis of a series of poly(ADP-ribose)polymerase (PARP)-1 inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold highlights a successful application of such design and synthesis efforts, yielding compounds with significant anti-proliferative activities.

Pharmacological Activities of Schiff Bases and Thiazolidinone Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, and thiazolidinones, a class of heterocyclic compounds, are well-known for their broad spectrum of pharmacological activities. The derivatization of imidazole-containing compounds into Schiff bases and thiazolidinones has been a fruitful area of research. For example, studies on Schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide have demonstrated that these modifications can lead to compounds with significant antimicrobial activity. It has been observed that thiazolidinone derivatives often exhibit higher activity than their Schiff base precursors, indicating the therapeutic potential of this particular heterocyclic modification. While specific studies on derivatives of 5-hydroxy-1H-imidazole-4-carboxamide are less common, the principles established from related structures suggest that the synthesis and evaluation of its Schiff base and thiazolidinone derivatives could yield novel compounds with interesting pharmacological profiles.

Below is a table summarizing the types of derivatives and their potential pharmacological activities based on related imidazole compounds.

| Derivative Type | Potential Pharmacological Activities | Reference Compounds |

| Schiff Bases | Antimicrobial, Anti-inflammatory | Derivatives of 5-amino-1H-imidazole-4-carboxamide |

| Thiazolidinones | Antimicrobial, Anticancer, Anti-inflammatory | Derivatives of 5-amino-1H-imidazole-4-carboxamide |

| Substituted Analogs | Anti-proliferative (PARP-1 inhibitors) | 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives |

Development of Allosteric Integrase Inhibitors

A significant area of investigation for derivatives of the 5-hydroxy-1H-imidazole-4-carboxamide scaffold has been in the discovery of allosteric inhibitors of HIV-1 integrase. Allosteric inhibition presents a promising strategy for developing antiretroviral drugs, as these inhibitors target a site on the enzyme distinct from the active site, potentially overcoming resistance issues associated with traditional active-site inhibitors. Research has focused on compounds that disrupt the interaction between HIV-1 integrase (IN) and the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75), an interaction essential for viral replication.

Through high-throughput screening, a class of compounds known as 5-carbonyl-1H-imidazole-4-carboxamides was identified as potent inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. These compounds are structurally analogous to the keto-tautomer of 5-hydroxy-1H-imidazole-4-carboxamide. Subsequent SAR studies on this 1H-imidazole-4,5-dicarbonyl core led to the synthesis and evaluation of a panel of derivatives to enhance potency and selectivity.

The general structure of these inhibitors consists of the central imidazole-4-carboxamide core with variable substituents at the C5-carbonyl and the N4-carboxamide positions. Key findings from these studies revealed that:

Substituents on the C5-carbonyl group: Modifications at this position are crucial for the inhibitory activity. The nature of the substituent directly influences the compound's ability to disrupt the protein-protein interaction between integrase and LEDGF/p75.

Substituents on the N4-carboxamide group: Alterations to the amide moiety also play a significant role in determining the potency of the inhibitors. Aromatic and heterocyclic rings have been incorporated to explore the chemical space and optimize binding.

Piperazine-containing derivatives: Certain derivatives incorporating a piperazine moiety demonstrated notable activity, highlighting the importance of this functional group in achieving potent inhibition.

These investigations have successfully led to the development of a selective and non-cytotoxic panel of inhibitors with enhanced potency against the HIV-1 integrase-LEDGF/p75 interaction.

| Compound Class | Target | Key Structural Features | General Activity Profile |

|---|---|---|---|

| 5-Carbonyl-1H-imidazole-4-carboxamides | HIV-1 Integrase–LEDGF/p75 Interaction | 1H-imidazole-4,5-dicarbonyl core | Potent allosteric inhibition of integrase |

| Piperazine-containing derivatives | HIV-1 Integrase–LEDGF/p75 Interaction | Piperazine moiety at N4-carboxamide or C5-carbonyl | Enhanced potency and favorable properties |

Investigation of Purine (B94841) Nucleotide Analogs

5-Hydroxy-1H-imidazole-4-carboxamide is also recognized as Bredinin aglycone, the core non-sugar moiety of the C-nucleoside antibiotic Bredinin (also known as Mizoribine). Bredinin is an immunosuppressive agent used in Japan, and its mechanism of action involves the inhibition of purine nucleotide biosynthesis. This has spurred investigations into 5-hydroxy-1H-imidazole-4-carboxamide and its derivatives as purine nucleotide analogs.

The de novo synthesis of purine nucleotides is a fundamental cellular process, and its inhibition can have profound effects, particularly on rapidly proliferating cells like lymphocytes. The key enzyme in the guanine (B1146940) nucleotide biosynthesis pathway is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the production of guanine nucleotides.

Bredinin, after being phosphorylated intracellularly by adenosine kinase to its 5'-monophosphate form (Bredinin 5'-monophosphate), acts as a potent inhibitor of IMPDH. This inhibition leads to the depletion of intracellular guanine nucleotide pools, which in turn suppresses DNA and RNA synthesis, ultimately leading to a cytostatic effect on lymphocytes. This mechanism underpins its use as an immunosuppressant.

Research into analogs based on the 5-hydroxy-1H-imidazole-4-carboxamide structure has focused on understanding and optimizing this IMPDH inhibitory activity. Key findings include:

The Imidazole Core: The imidazole ring of Bredinin mimics the purine ring of the natural substrate, IMP.

The 5'-Phosphate Group: The phosphorylation of the ribose moiety is essential for potent IMPDH inhibition. The resulting monophosphate analog acts as a transition-state mimic, binding tightly to the enzyme.

Carboxamide Moiety: The C4-carboxamide group is crucial for the compound's interaction with the active site of IMPDH.

The investigation of 5-hydroxy-1H-imidazole-4-carboxamide as a purine nucleotide analog has provided valuable insights into the mechanism of immunosuppression and has served as a basis for the design of other IMPDH inhibitors with potential therapeutic applications in oncology and virology.

| Compound/Analog | Primary Target | Mechanism of Action | Therapeutic Area |

|---|---|---|---|

| Bredinin (Mizoribine) | Inosine Monophosphate Dehydrogenase (IMPDH) | Inhibition of de novo purine synthesis | Immunosuppression |

| Bredinin 5'-monophosphate | Inosine Monophosphate Dehydrogenase (IMPDH) | Active metabolite; potent competitive inhibitor | Immunosuppression |

| 5-Hydroxy-1H-imidazole-4-carboxamide (this compound) | Precursor for purine nucleotide analogs | Core scaffold for IMPDH inhibitors | Drug Discovery |

Advanced Research Methodologies and Theoretical Studies

Computational Chemistry and Molecular Modeling of 5-hydroxy-1H-imidazole-4-carboxamide

Computational chemistry and molecular modeling have become indispensable tools in the study of 5-hydroxy-1H-imidazole-4-carboxamide, offering a theoretical lens through which to examine its interactions, stability, and reactivity. These in silico approaches complement experimental data, providing a more comprehensive understanding of the compound's characteristics.

Molecular Docking Studies and Binding Interactions

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of 5-hydroxy-1H-imidazole-4-carboxamide with various biological targets. These studies are crucial for understanding its potential pharmacological activity. For instance, research on related imidazole (B134444) derivatives has demonstrated the utility of molecular docking in identifying key interactions with protein active sites. nih.govresearchgate.net Docking studies have shown that imidazole-based compounds can interact with crucial amino acid residues within the binding sites of enzymes. mdpi.com This is often facilitated by the formation of hydrogen bonds and other non-covalent interactions, which stabilize the ligand-protein complex. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| HIV-1 Integrase | - | - | mdpi.com |

| EGFR, VEGFR, PARP-2 | GLY695, SER696, ASP831 | Hydrogen Bonding | nih.gov |

| Tyrosine Kinase (2HCK) | - | - | researchgate.net |

Quantum Chemical Electronic Structure Investigations

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of 5-hydroxy-1H-imidazole-4-carboxamide. nih.govnih.gov These studies provide valuable information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov The calculated electronic properties can be correlated with the molecule's reactivity and its ability to participate in various chemical reactions. For instance, DFT calculations have been used to optimize the geometries and predict the vibrational frequencies of related imidazole compounds. nih.gov

Reaction Path Analysis and Regioselectivity Studies

Computational studies are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of synthetic routes leading to imidazole derivatives. researchgate.netacs.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the factors that control the formation of a specific isomer. For example, in the synthesis of certain 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational analysis revealed that the regioselectivity is governed by a diaza-Cope rearrangement, which is influenced by the presence of a 2-hydroxyaryl group. researchgate.netacs.org This group facilitates an intramolecular hydrogen atom shift, guiding the reaction towards the formation of the imidazole product. nih.gov

Analytical Methodologies for 5-Hydroxy-1H-imidazole-4-carboxamide Research

The accurate detection and quantification of 5-hydroxy-1H-imidazole-4-carboxamide and its metabolites are crucial for both research and potential clinical applications. A range of sophisticated analytical techniques are employed for this purpose.

Chromatographic Techniques (e.g., LC-MS/MS, TLC)

Chromatographic methods are the cornerstone of analytical research on 5-hydroxy-1H-imidazole-4-carboxamide. Thin-layer chromatography (TLC) is often used for monitoring the progress of chemical reactions and for preliminary purity assessments. acs.orgnih.govdergipark.org.tr

For more sensitive and quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity and sensitivity for detecting and quantifying the compound in complex biological matrices like plasma. nih.gov For the related compound 5-aminoimidazole-4-carboxamide (B1664886) (AICA), an LC-MS/MS method has been developed involving ion-pair extraction to enhance retention on a reverse-phase column. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent specificity by monitoring a specific precursor ion to product ion transition. nih.gov

| Analytical Technique | Application | Key Parameters | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity assessment | Silica (B1680970) gel plates, UV detection | acs.orgnih.govdergipark.org.tr |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in biological fluids | Electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM) | nih.gov |

Spectroscopic Characterization (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure and bonding characteristics of 5-hydroxy-1H-imidazole-4-carboxamide. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Infrared (IR) Spectroscopy: While a complete, publicly available experimental IR spectrum for 5-hydroxy-1H-imidazole-4-carboxamide is not readily found in the literature, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule. Key vibrational modes would include N-H stretching from the imidazole ring and the amide group, O-H stretching of the hydroxyl group, C=O stretching of the amide carbonyl, and various C-N and C=C stretching and bending vibrations within the imidazole ring. The analysis of related imidazole compounds suggests that the N-H stretching vibrations typically appear in the region of 3200-3500 cm⁻¹, while the C=O stretching of the amide is expected around 1650-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 5-hydroxy-1H-imidazole-4-carboxamide, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the imidazole ring proton (C2-H), the N-H protons of the imidazole and the amide group, and the O-H proton. The chemical shifts of these protons are influenced by the electronic environment and the presence of tautomers in solution.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct peaks would be expected for the two imidazole ring carbons (C2, C4, and C5) and the carbonyl carbon of the amide group. The chemical shifts of these carbons provide information about their hybridization and bonding.

Although specific, experimentally verified NMR data for 5-hydroxy-1H-imidazole-4-carboxamide is not widely published, data for analogous imidazole derivatives provide a reference for expected chemical shift ranges.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For 5-hydroxy-1H-imidazole-4-carboxamide (molecular weight: 127.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 127. Subsequent fragmentation would likely involve the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃) from the parent ion, providing further structural clues. Studies on the mass spectrometric fragmentation of related imidazole ribosides indicate that the imidazole ring itself tends to remain intact, while substituents are lost. nih.gov

| Spectroscopic Data for 5-hydroxy-1H-imidazole-4-carboxamide (Anticipated) | | :--- | :--- | | Technique | Expected Observations | | Infrared (IR) | N-H stretching (imidazole, amide), O-H stretching, C=O stretching (amide), C-N and C=C ring vibrations. | | ¹H NMR | Signals for imidazole C-H, N-H (imidazole and amide), and O-H protons. | | ¹³C NMR | Distinct signals for imidazole ring carbons and the amide carbonyl carbon. | | Mass Spectrometry | Molecular ion peak at m/z 127, with fragmentation patterns corresponding to the loss of small molecules like H₂O, CO, and NH₃. |

Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and properties.

As of the current literature survey, a complete, publicly available crystal structure of 5-hydroxy-1H-imidazole-4-carboxamide has not been reported in the Cambridge Crystallographic Data Centre (CCDC). The inherent chemical instability of the compound, as noted in patent literature, may present challenges in obtaining single crystals suitable for X-ray diffraction analysis. google.com One patent describes the formation of a more stable sulfonic acid salt of the compound, suggesting that crystallographic studies might be more feasible with such derivatives. google.com

In the absence of experimental crystallographic data for the parent compound, theoretical modeling and comparison with the crystal structures of closely related imidazole derivatives are employed to predict its structural parameters. Such studies on other imidazole compounds have detailed various intermolecular interactions, including hydrogen bonding involving the imidazole nitrogen atoms and other functional groups. nih.gov

| Crystallographic Data for 5-hydroxy-1H-imidazole-4-carboxamide (Theoretical/Anticipated) | | :--- | :--- | | Parameter | Expected Features | | Crystal System | Not yet experimentally determined. | | Space Group | Not yet experimentally determined. | | Unit Cell Dimensions | Not yet experimentally determined. | | Key Bond Lengths/Angles | Consistent with sp² hybridized carbons and nitrogens in the imidazole ring and amide group. | | Intermolecular Interactions | Expected to exhibit hydrogen bonding involving the hydroxyl group, amide group, and imidazole ring nitrogen atoms. |

Future Directions and Translational Research Implications for 5 Hydroxy 1h Imidazole 4 Carboxamide

The heterocyclic organic compound 5-hydroxy-1H-imidazole-4-carboxamide serves as a significant scaffold in medicinal chemistry. Its structural features, including a stable, water-soluble aromatic ring with hydrogen bonding capabilities, make it a valuable starting point for the development of new therapeutic agents. ijsrtjournal.com Current research is focused on translating its potential into clinical applications, exploring its role in drug discovery programs, identifying new biological activities, and developing efficient manufacturing processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxy-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a multi-step process:

- Step 1 : React 2-amino malonamide with a C-alkyl-substituted compound (general formula (1)) in the presence of carboxylic acid to yield 5-hydroxy-1H-imidazole-4-carboxamide .

- Step 2 : React the product with an acidic compound to form an acidic salt or hydrate.

- Step 3 : Treat the salt/hydrate with a salt in an acidic solvent to crystallize the 3/4 hydrate form .

- Critical factors include solvent choice (e.g., acidic solvents for crystallization) and temperature control during salt formation. Yields are optimized by maintaining stoichiometric ratios and avoiding hydrolysis side reactions.

Q. How can the structure of 5-hydroxy-1H-imidazole-4-carboxamide hydrate be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the crystal lattice and confirm the 3/4 hydrate stoichiometry . Complementary techniques include:

- 1H/13C-NMR : To verify proton environments and carbonyl/carboxamide groups (e.g., δH ~11.5 ppm for –NH in DMSO-d6) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H/N–H stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between anhydrous and hydrate forms of 5-hydroxy-1H-imidazole-4-carboxamide?

- Methodological Answer : Discrepancies often arise from hydration-dependent polymorphism. Strategies include:

- Variable-Temperature XRD : To track phase transitions between hydrate and anhydrous forms.

- Dynamic Vapor Sorption (DVS) : To study humidity-induced hydration/dehydration .

- Thermogravimetric Analysis (TGA) : Quantify water loss (e.g., 3/4 hydrate loses ~10.8% mass at 100–150°C) .

Q. What experimental approaches are recommended to optimize the stability of 5-hydroxy-1H-imidazole-4-carboxamide during long-term storage?

- Methodological Answer : Stability is influenced by moisture and temperature. Best practices include:

- Lyophilization : Store lyophilized powder at –20°C under inert gas (N2/Ar) to prevent oxidation .

- Excipient Screening : Use stabilizing agents (e.g., cyclodextrins) in aqueous formulations to reduce hydrolysis .

- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 6 months to predict degradation pathways (e.g., via HPLC-MS) .

Q. How does 5-hydroxy-1H-imidazole-4-carboxamide interact with purine biosynthesis enzymes, and what assays validate its inhibitory activity?

- Methodological Answer : As a purine analog, it competitively inhibits enzymes like AICAR transformylase . Validation methods:

- Enzyme Kinetics : Measure IC50 values using spectrophotometric assays (e.g., NADH-coupled reactions) .

- Cellular Assays : Test antiproliferative effects in hematologic cancer lines (e.g., Jurkat cells) via MTT assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.